
N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide is a useful research compound. Its molecular formula is C17H13F3N2O5S2 and its molecular weight is 446.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochromic Devices
The introduction of the electron-withdrawing trifluoromethoxy unit in polymers has been shown to decrease the HOMO and LUMO energy levels, which is beneficial for electrochromic devices (ECDs). These devices change color upon applying various potentials, and the compound could be used to enhance the performance of ECDs, such as in smart windows or auto-dimming mirrors .
Inhibitors of Human Soluble Epoxide Hydrolase
Compounds with a 4-(trifluoromethoxy)phenyl fragment have been synthesized and show promise as inhibitors of human soluble epoxide hydrolase (sEH). This enzyme is a target for the treatment of various diseases, including hypertension and inflammatory disorders. The compound’s structure could be beneficial in designing potent sEH inhibitors .
Pharmaceutical Reference Standards
The compound has been used as a high-quality reference standard in pharmaceutical testing. This application is crucial for ensuring the accuracy and reliability of drug testing and development processes .
Antioxidant and Antimicrobial Properties
Heterocyclic amide derivatives, similar to the compound , have been synthesized and shown to possess significant antioxidant and antimicrobial properties. These compounds can be used in the development of new drugs with potential applications in treating infections and oxidative stress-related conditions .
Therapeutic Agents
Thiophene derivatives, which are part of the compound’s structure, have a wide range of therapeutic properties. They have been used in drugs with anti-inflammatory, antipsychotic, anti-arrhythmic, anti-anxiety, antifungal, antioxidant, and anticancer activities. The compound could contribute to the synthesis of novel therapeutic agents with broad pharmacological activities .
Anti-Tubercular Agents
The compound’s structure is similar to that of molecules used in the design and synthesis of anti-tubercular agents. These agents are crucial in the fight against tuberculosis, one of the top infectious disease killers globally. The compound could be part of a new class of anti-tubercular drugs .
Propiedades
IUPAC Name |
ethyl N-[3-[(Z)-2-cyano-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]thiophen-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O5S2/c1-2-26-16(23)22-15-11(7-8-28-15)9-14(10-21)29(24,25)13-5-3-12(4-6-13)27-17(18,19)20/h3-9H,2H2,1H3,(H,22,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMNTNYQOHZQG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CS1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=CS1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-nitrilo-2-((4-(trifluoromethoxy)phenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

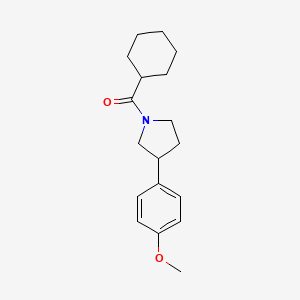
![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
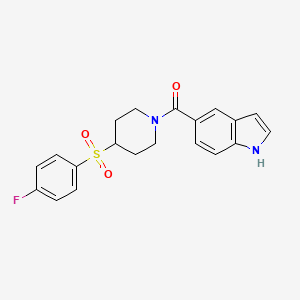
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)

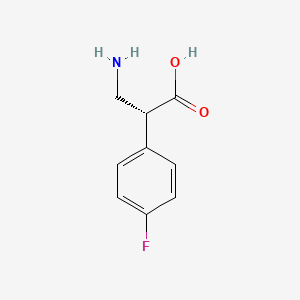

![(E)-2-cyano-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2779464.png)
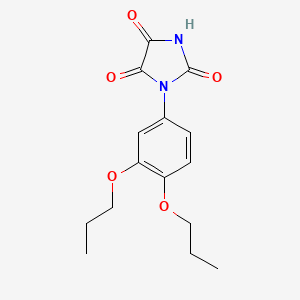
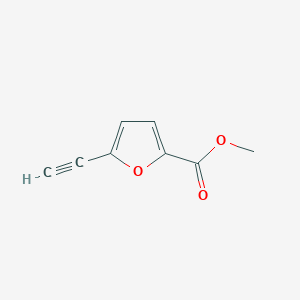
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2779469.png)
![1H-Isoindole-4-carboxylic acid, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-3-oxo-](/img/structure/B2779470.png)
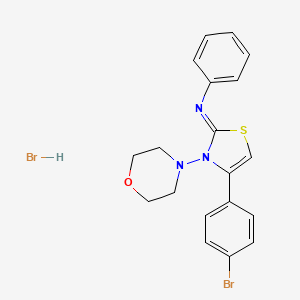
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B2779474.png)